3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine
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Overview
Description
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine is a unique amino acid derivative characterized by the presence of a hydrazinylmethylidene group attached to the amino acid alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine typically involves the reaction of D-alanine with hydrazine derivatives under specific conditions. One common method is the Gabriel Synthesis, which uses phthalimide as a protected amine source. The phthalimide is deprotonated with a strong base like potassium hydride, followed by the addition of an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and capillary isotachophoresis are often employed for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylmethylidene group to other functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino acid derivatives .
Scientific Research Applications
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds .
Mechanism of Action
The mechanism of action of 3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine involves its interaction with specific molecular targets and pathways. The compound can form enzyme-substrate complexes, facilitating various biochemical reactions. It may also interact with cellular proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives such as:
- 3-[(E)-(Hydrazinylmethylidene)amino]-L-alanine
- N-methyl-D-alanine
- Hydrazinylmethylidene derivatives of other amino acids
Uniqueness
3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62278-97-1 |
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Molecular Formula |
C4H10N4O2 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid |
InChI |
InChI=1S/C4H10N4O2/c5-3(4(9)10)1-7-2-8-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI Key |
WFOPIOGWDHATNG-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=CNN |
Canonical SMILES |
C(C(C(=O)O)N)N=CNN |
Origin of Product |
United States |
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